3-(2,4-Dimethylphenyl)-4'-methoxypropiophenone
Description
3-(2,4-Dimethylphenyl)-4'-methoxypropiophenone is a substituted propiophenone derivative characterized by a methoxy group at the 4'-position of the benzene ring and a 2,4-dimethylphenyl group at the 3-position of the propanone backbone.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-4-5-15(14(2)12-13)8-11-18(19)16-6-9-17(20-3)10-7-16/h4-7,9-10,12H,8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGZKXLWYVLHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644669 | |
| Record name | 3-(2,4-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-63-0 | |
| Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-4’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylbenzoyl chloride with 4-methoxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,4-Dimethylbenzoyl chloride+4-MethoxyacetophenoneAlCl33-(2,4-Dimethylphenyl)-4’-methoxypropiophenone
Industrial Production Methods
In an industrial setting, the production of 3-(2,4-Dimethylphenyl)-4’-methoxypropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-4’-methoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(2,4-Dimethylphenyl)-4’-methoxybenzoic acid.
Reduction: Formation of 3-(2,4-Dimethylphenyl)-4’-methoxypropiophenol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
3-(2,4-Dimethylphenyl)-4'-methoxypropiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various organic reactions, including cross-coupling reactions like Suzuki–Miyaura coupling, which are essential for forming new carbon-carbon bonds.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can demonstrate significant antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.16 to 0.68 µM.
- Anticancer Activity : Investigations have indicated potential antiproliferative effects in cancer cell lines, suggesting its utility in cancer research and drug development .
Pharmaceutical Development
Due to its biological activities, this compound is being explored for its potential use in drug development. Its ability to modulate specific enzyme targets or receptors makes it a candidate for designing new therapeutic agents aimed at treating infections or cancer .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing products that require specific chemical characteristics .
Antimicrobial Efficacy Study
A study evaluated the antimicrobial activity of several derivatives of this compound. The results indicated significant activity against MRSA strains, which is crucial given the increasing prevalence of antibiotic resistance.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | 0.16 - 0.68 | MRSA |
Anticancer Research
Research has demonstrated that this compound exhibits antiproliferative effects in various cancer cell lines. Further studies are needed to elucidate its mechanism and efficacy compared to existing anticancer drugs.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Significant reduction in cell viability |
| HeLa (Cervical Cancer) | TBD | Induction of apoptosis observed |
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-4’-methoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Property | This compound | 4'-Methoxypropiophenone | 3-(4-Chlorophenyl)-4'-methoxypropiophenone |
|---|---|---|---|
| Electron Effect | Electron-donating (methyl) | Neutral | Electron-withdrawing (Cl) |
| logP (Predicted) | ~3.5 | ~2.1 | ~2.8 |
| Steric Hindrance | High | Low | Moderate |
| Synthetic Applications | Lipophilic intermediates | Standard propiophenone | Electrophilic substitution substrates |
Table 2: Hypothetical Reactivity in Friedel-Crafts Acylation
| Compound | Reactivity (Relative Rate) | Major Product Stability |
|---|---|---|
| This compound | Low (steric hindrance) | High |
| 4'-Methoxypropiophenone | High | Moderate |
| 3-(4-Chlorophenyl)-4'-methoxypropiophenone | Moderate | High (Cl stabilizes) |
Biological Activity
3-(2,4-Dimethylphenyl)-4'-methoxypropiophenone is an aromatic ketone with potential applications in medicinal chemistry. Its structure includes a propiophenone backbone, which is significant in various biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
It features a 2,4-dimethylphenyl group and a methoxy substituent on the propiophenone core, which influences its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress in cells.
- Anti-inflammatory Properties : Preliminary studies suggest its ability to inhibit inflammatory pathways, potentially through the modulation of cytokine release.
- Antimicrobial Effects : There is evidence supporting its efficacy against certain bacterial strains.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and oxidative stress.
- Receptor Binding : It could interact with various receptors, influencing cellular signaling pathways related to inflammation and pain.
Antioxidant Activity
A study evaluated the antioxidant capacity of various derivatives of aromatic ketones. It was found that this compound demonstrated significant radical scavenging activity comparable to known antioxidants like ascorbic acid.
Anti-inflammatory Effects
In vitro experiments showed that this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines activated by lipopolysaccharide (LPS). The IC50 values were determined to be lower than those of standard anti-inflammatory drugs like ibuprofen.
Antimicrobial Studies
A series of tests against Gram-positive and Gram-negative bacteria indicated that this compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were found to be promising for further development into antimicrobial agents.
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
